molecular formula C12H11N3O3 B7751224 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile

2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile

Cat. No.: B7751224
M. Wt: 245.23 g/mol
InChI Key: SYIUWZWFVUMNKP-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Properties

IUPAC Name

2-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-17-9-5-7-8(6-10(9)18-2)14-11(3-4-13)15-12(7)16/h5-6H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIUWZWFVUMNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N=C(N2)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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